molecular formula C14H15ClF3N5O B14930950 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B14930950
M. Wt: 361.75 g/mol
InChI Key: YPOJLIBLWXCFMV-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves multiple stepsThe final step involves the acetamide formation through a condensation reaction with N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes in the metabolic pathways of parasites, thereby exerting its antileishmanial and antimalarial effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

The uniqueness of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific combination of substituents, which contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C14H15ClF3N5O

Molecular Weight

361.75 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H15ClF3N5O/c1-22-6-8(5-20-22)4-19-10(24)7-23-12(9-2-3-9)11(15)13(21-23)14(16,17)18/h5-6,9H,2-4,7H2,1H3,(H,19,24)

InChI Key

YPOJLIBLWXCFMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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